molecular formula C7H14ClNO B2845661 2-Chloro-N-ethyl-N-(propan-2-yl)acetamide CAS No. 1094823-99-0

2-Chloro-N-ethyl-N-(propan-2-yl)acetamide

Cat. No.: B2845661
CAS No.: 1094823-99-0
M. Wt: 163.65
InChI Key: DOAATEMCJMFKFS-UHFFFAOYSA-N
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Description

2-Chloro-N-ethyl-N-(propan-2-yl)acetamide is an organic compound with the molecular formula C7H14ClNO. It is often used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-(propan-2-yl)acetamide typically involves the reaction of ethylamine and isopropylamine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process is monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-ethyl-N-(propan-2-yl)acetamide is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes and disrupt biological pathways, leading to its effects in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylacetamide
  • 2-chloro-N-ethylacetamide
  • 2-chloro-N-isopropylacetamide

Uniqueness

2-Chloro-N-ethyl-N-(propan-2-yl)acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications .

Biological Activity

2-Chloro-N-ethyl-N-(propan-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C6H12ClN1OC_6H_{12}ClN_1O. The presence of the chloro group and the acetamide moiety is crucial for its reactivity and interaction with biological molecules. The compound can undergo various chemical reactions, including substitution, oxidation, and hydrolysis, which can affect its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The chloro group can participate in nucleophilic substitution reactions, allowing the compound to inhibit or activate certain enzymes or receptors. This interaction may lead to alterations in metabolic pathways that are pivotal in disease processes, particularly in cancer and microbial infections .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have suggested its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism behind this activity may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the activation of caspases or modulation of cell cycle regulators. For instance, in vitro assays demonstrated that certain derivatives of this compound could significantly inhibit the growth of cancer cells, with IC50 values indicating effective concentrations .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against S. aureus, indicating promising antimicrobial activity .
  • Cytotoxicity in Cancer Cells : In a comparative study involving various compounds, this compound demonstrated cytotoxic effects on HepG2 liver cancer cells with an IC50 value of 25 µM. This suggests that it could be a potential lead compound for developing new anticancer therapies .
  • Mechanistic Insights : Further investigations into the mode of action revealed that the compound may inhibit key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH), which is often upregulated in tumor cells .

Summary Table of Biological Activities

Activity Type Target IC50/MIC Remarks
AntimicrobialStaphylococcus aureusMIC = 32 µg/mLEffective against Gram-positive bacteria
AnticancerHepG2 liver cancer cellsIC50 = 25 µMInduces apoptosis; potential for drug development
Enzymatic InhibitionLDHNot specifiedImpacts metabolic pathways in cancer cells

Properties

IUPAC Name

2-chloro-N-ethyl-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-4-9(6(2)3)7(10)5-8/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOAATEMCJMFKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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